

Application Notes and Protocols: Pharmacokinetic Analysis of (rac)-ZK-304709 in Mice

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Compound of Interest

Compound Name: (rac)-ZK-304709

Cat. No.: B611951

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These application notes provide a detailed framework for conducting a pharmacokinetic analysis of the racemic mixture of ZK-304709 in a murine model. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction

ZK-304709 is a multi-target tumor growth inhibitor that functions by inhibiting cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor tyrosine kinases (VEGF-RTKs).^{[1][2]} It is a pyrimidine-based nanomolar inhibitor of CDKs 1, 2, 4, and 7, as well as VEGF-RTKs 1-3 and PDGF-RTK β .^[1] This dual action on both cell cycle progression and angiogenesis makes it a compound of interest in oncology research.^{[1][2]} While preclinical studies have demonstrated its efficacy in inhibiting tumor growth in mouse xenograft models, detailed public data on its pharmacokinetic profile in mice is limited.^{[1][3]} Notably, ZK-304709 experienced challenges in Phase I human trials due to dose-limited absorption and high inter-patient variability.^{[4][5]}

This document outlines a generalized protocol for a pharmacokinetic study of **(rac)-ZK-304709** in mice, based on standard methodologies in the field.

Quantitative Data Summary

A comprehensive search of publicly available literature did not yield specific quantitative pharmacokinetic parameters (e.g., C_{max}, T_{max}, AUC, half-life) for **(rac)-ZK-304709** in mice. Therefore, the following table is presented as a template for researchers to populate with their own experimental data.

Pharmacokinetic Parameter	Route of Administration: Oral (PO)	Route of Administration: Intravenous (IV)
Dose (mg/kg)	e.g., 50	e.g., 10
C _{max} (ng/mL)	Experimental Data	Experimental Data
T _{max} (h)	Experimental Data	Experimental Data
AUC _{0-t} (ng·h/mL)	Experimental Data	Experimental Data
AUC _{0-inf} (ng·h/mL)	Experimental Data	Experimental Data
t _{1/2} (h)	Experimental Data	Experimental Data
CL/F (mL/h/kg)	Experimental Data	N/A
V _d /F (L/kg)	Experimental Data	N/A
Bioavailability (F%)	Calculated from IV and PO data	N/A

Experimental Protocols

The following protocols describe the key experiments required for a comprehensive pharmacokinetic analysis of **(rac)-ZK-304709** in mice.

Animal Model and Husbandry

- Species/Strain: Nude mice (e.g., NMRI nu/nu or similar) are a suitable choice, as they are often used in xenograft models for oncology studies.[\[1\]](#)[\[3\]](#)
- Age and Weight: Use mice aged 6-8 weeks with a body weight range of 20-25 g.
- Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

- Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

Dosing and Sample Collection

- Formulation: Prepare ZK-304709 in a suitable vehicle for both oral (e.g., 0.5% methylcellulose) and intravenous (e.g., saline with a co-solvent like DMSO, followed by dilution) administration. The final concentration should be adjusted to deliver the desired dose in a reasonable volume (e.g., 10 mL/kg for oral, 5 mL/kg for intravenous).
- Dose Groups:
 - Oral (PO) Group: Administer a single dose of **(rac)-ZK-304709** via oral gavage.
 - Intravenous (IV) Group: Administer a single bolus dose of **(rac)-ZK-304709** via the tail vein.
 - Vehicle Control Group: Administer the vehicle alone for both routes.
- Blood Sampling:
 - Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
 - Use a sparse sampling or serial bleeding technique to minimize the number of animals required.
 - Collect blood from the saphenous vein or submandibular vein into tubes containing an anticoagulant (e.g., EDTA).
 - Process blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
 - Store plasma samples at -80°C until analysis.

Bioanalytical Method for Quantification of ZK-304709 in Plasma

- **Method:** A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in biological matrices.
- **Sample Preparation:**
 - Thaw plasma samples on ice.
 - Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples.
 - Vortex the mixture to ensure thorough mixing.
 - Centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube for analysis.
- **LC-MS/MS Conditions:**
 - **Chromatography:** Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
 - **Mass Spectrometry:** Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the parent and daughter ions of ZK-304709 and the internal standard.
- **Validation:** The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

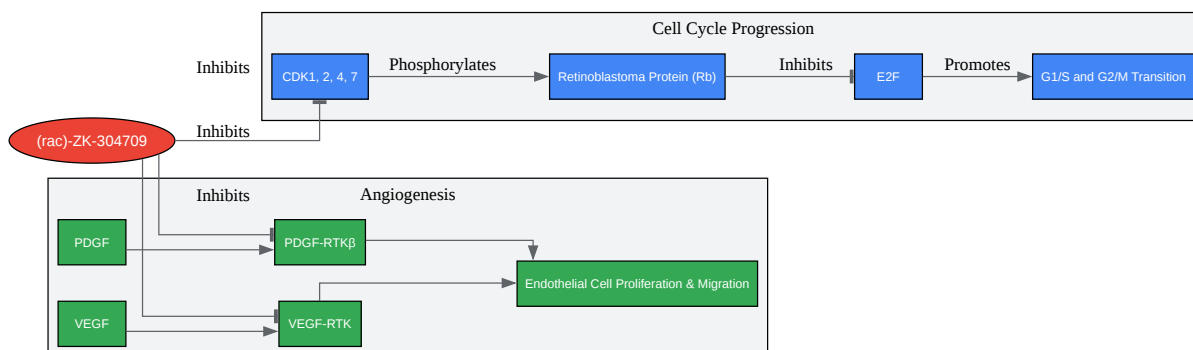
Pharmacokinetic Data Analysis

- **Software:** Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
- **Parameters to Calculate:**
 - **C_{max} and T_{max}:** Determined directly from the observed data.
 - **AUC_{0-t}:** Calculated using the linear trapezoidal rule.

- AUC0-inf: Extrapolated to infinity.
- t_{1/2}: Elimination half-life.
- CL/F and Vd/F: Apparent total clearance and volume of distribution for the oral dose.
- CL and Vd: Total clearance and volume of distribution for the intravenous dose.
- Bioavailability (F%): Calculated as (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.

Visualizations

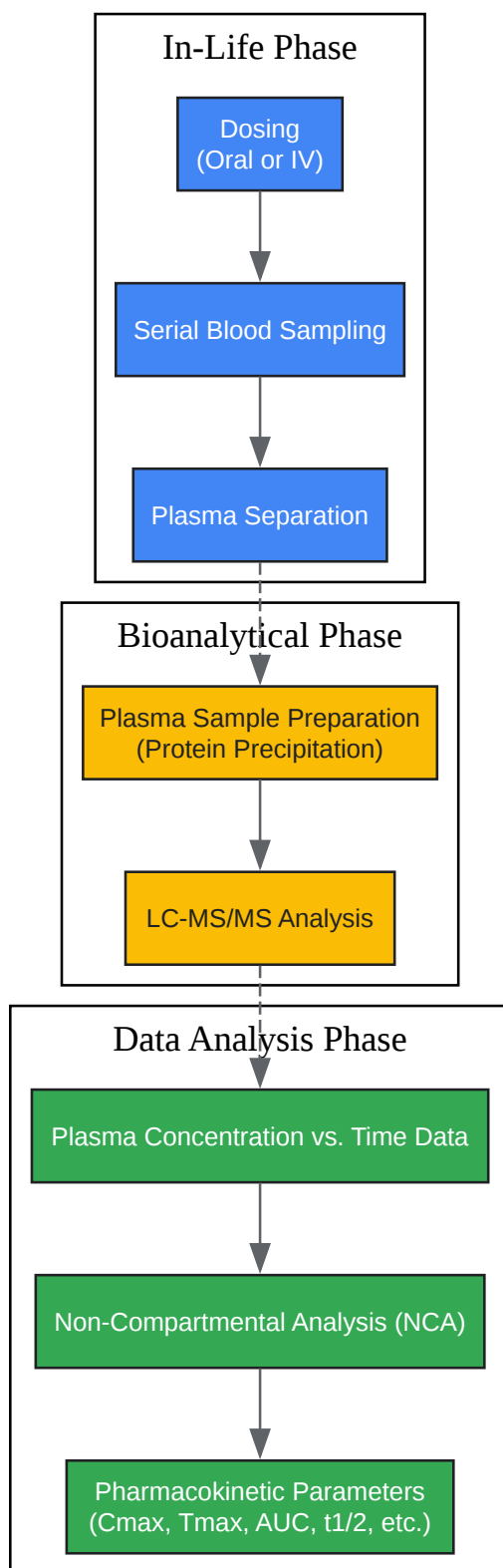
Signaling Pathway of ZK-304709



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Caption: Mechanism of action of (rac)-ZK-304709.

Experimental Workflow for Pharmacokinetic Analysis



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Caption: Experimental workflow for mouse pharmacokinetic study.

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